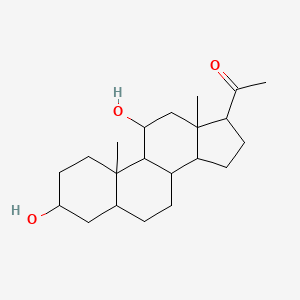![molecular formula C15H12N2O B15081972 N-[cyano(phenyl)methyl]benzamide CAS No. 5692-26-2](/img/structure/B15081972.png)
N-[cyano(phenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(phenyl)methyl]benzamide is an organic compound with the molecular formula C15H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a cyano group and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(phenyl)methyl]benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines in the presence of catalysts. A green and efficient pathway for the preparation of benzamide derivatives is through ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cyano(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, ammonium acetate, and various catalysts. Reaction conditions often involve heating, solvent-free conditions, or the use of ultrasonic irradiation .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridine derivatives, which are obtained through condensation reactions .
Applications De Recherche Scientifique
N-[cyano(phenyl)methyl]benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[cyano(phenyl)methyl]benzamide involves its interaction with molecular targets and pathways. The cyano and amide groups in the compound can participate in various biochemical reactions, leading to the formation of biologically active compounds. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[cyano(phenyl)methyl]benzamide include other benzamide derivatives, such as:
Uniqueness
This compound is unique due to the presence of both a cyano group and a phenylmethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5692-26-2 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-[cyano(phenyl)methyl]benzamide |
InChI |
InChI=1S/C15H12N2O/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,(H,17,18) |
Clé InChI |
NBZAGKIQCHKEBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)
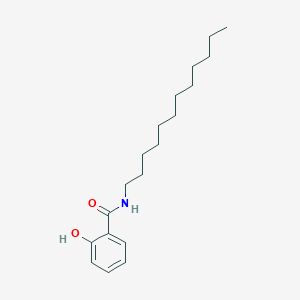


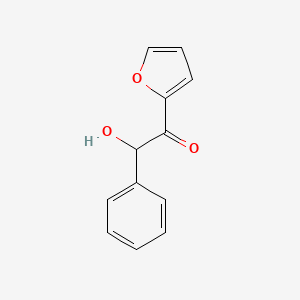
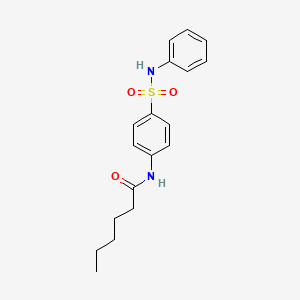

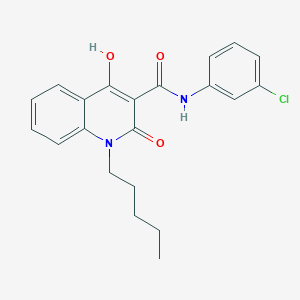
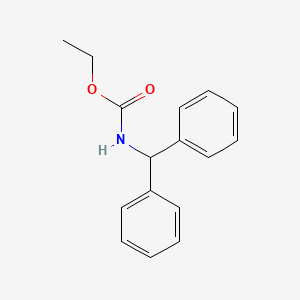
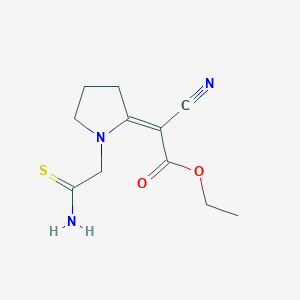
![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
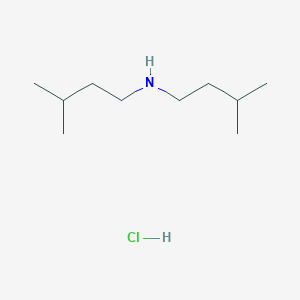
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
